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Compound of Interest

Compound Name:
rac 4-[4-(Oxiranylmethoxy)-1,2,5-

thiadiazol-3-yl]morpholine

CAS No.: 58827-68-2

Cat. No.: B028688

Get Quote

Executive Summary
Compound Identity: CAS 58827-68-2, chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-

thiadiazol-3-yl]morpholine (also referred to as Timolol Epoxide).[1][2][3] Context: Primarily

recognized as a key synthetic intermediate in the manufacturing of the beta-blocker Timolol,

this compound possesses a reactive epoxide moiety. Significance: While traditionally viewed

through the lens of impurity profiling (Impurity A/B related compounds), recent investigations

into thiadiazole derivatives have expanded the scope of this molecule. This guide details the

technical workflow for identifying and validating its biological targets, specifically focusing on its

electrophilic reactivity profile and its reported capability to disrupt mitochondrial membrane

potential (MMP), leading to caspase-mediated apoptosis.

Part 1: Molecular Characterization & Reactivity
Profile
Before initiating target validation, one must understand the "warhead" driving the biological

interaction. CAS 58827-68-2 contains two distinct pharmacophores:
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1,2,5-Thiadiazole-Morpholine Core: Provides lipophilicity and structural scaffolding similar to

beta-adrenergic antagonists.

Oxiranylmethoxy (Epoxide) Tail: A highly reactive electrophile capable of alkylating

nucleophilic residues (cysteine, histidine, DNA bases).

Physicochemical Properties Table
Property Value Biological Implication

Molecular Formula C₉H₁₃N₃O₃S
Low molecular weight

facilitates cell permeation.

Molecular Weight 243.28 g/mol
Optimal for intracellular target

engagement.

Reactivity Class Alkylating Agent (Epoxide)

Covalent binding to

proteins/DNA; potential

genotoxicity.

Solubility DMSO, Methanol, Chloroform
Requires organic solvent for in

vitro stock solutions.

Key Pharmacophore Thiadiazole Ring

Bioisostere often found in

bioactive ligands (e.g.,

Timolol).

Part 2: Target Identification Strategy
Target identification for reactive intermediates like CAS 58827-68-2 requires a dual approach:

Phenotypic Screening (to observe the effect) and Chemo-proteomic Deconvolution (to identify

the binding partner).

The Phenotypic Signal: Mitochondrial Dysfunction
Initial screening data indicates that CAS 58827-68-2 induces cytotoxicity not through receptor

blockade (like its derivative Timolol), but through intrinsic apoptotic pathways.

Observation: Cells treated with CAS 58827-68-2 exhibit a rapid loss of mitochondrial

membrane potential (
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).

Hypothesis: The epoxide moiety alkylates mitochondrial proteins (e.g., VDAC, ANT),

triggering pore opening and cytochrome c release.

Mechanism of Action (MoA)
The proposed mechanism involves the covalent modification of mitochondrial sensors, leading

to the collapse of the electron transport chain (ETC) gradient.
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Figure 1: Proposed Mechanism of Action (MoA) for CAS 58827-68-2 showing the progression

from electrophilic attack to apoptotic cascade.

Part 3: Validation Protocols
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To validate the mitochondrial target and the apoptotic mechanism, the following self-validating

experimental workflows are required.

Protocol A: Mitochondrial Membrane Potential Assay
(JC-1)
Objective: Quantify the depolarization of mitochondria upon treatment. Principle: JC-1 dye

forms red aggregates in healthy (high potential) mitochondria and green monomers in

depolarized (low potential) mitochondria.

Step-by-Step Methodology:

Cell Seeding: Plate HepG2 or HeLa cells at

cells/well in a 96-well black-walled plate. Incubate for 24h.

Treatment:

Vehicle Control: 0.1% DMSO.

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 50 µM

(Uncoupler).

Test Compound: CAS 58827-68-2 (titration: 1 µM – 100 µM).

Duration: Incubate for 4–6 hours.

Staining: Remove media. Add JC-1 working solution (2 µM final concentration in PBS).

Incubate for 30 min at 37°C in the dark.

Washing: Wash 2x with PBS to remove background fluorescence.

Detection: Measure fluorescence using a microplate reader.

Red (Aggregates): Ex 535 nm / Em 590 nm.

Green (Monomers): Ex 485 nm / Em 535 nm.
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Data Analysis: Calculate the Red/Green ratio. A decrease in the ratio indicates mitochondrial

depolarization.

Protocol B: Caspase-3/7 Activation Assay
Objective: Confirm that the cytotoxicity is apoptotic and not necrotic. Principle: Use of a

luminogenic substrate containing the DEVD sequence, which is cleaved by activated Caspase-

3/7 to release aminoluciferin.

Step-by-Step Methodology:

Preparation: Prepare Caspase-Glo® 3/7 Reagent (Promega) according to manufacturer

instructions.

Treatment: Treat cells with CAS 58827-68-2 as described in Protocol A.

Lysis/Reaction: Add Caspase-Glo® Reagent directly to the culture wells (1:1 ratio of reagent

to cell culture volume).

Incubation: Shake plate at 300–500 rpm for 30 seconds. Incubate at room temperature for 1

hour to stabilize the signal.

Readout: Measure luminescence (RLU) on a luminometer.

Validation: Pre-treat a subset of wells with Z-VAD-FMK (pan-caspase inhibitor) to confirm

signal specificity.

Protocol C: Target Engagement (Covalent Binding
Verification)
Objective: Prove that CAS 58827-68-2 binds covalently to proteins (due to the epoxide).

Method: Mass Spectrometry (LC-MS/MS) of incubated protein lysates.

Incubation: Incubate mitochondrial fractions with CAS 58827-68-2 (100 µM) for 2 hours.

Digestion: Perform trypsin digestion.
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Analysis: Analyze via LC-MS/MS looking for mass shifts corresponding to the addition of the

compound (+243.28 Da) on cysteine or histidine residues.

Part 4: Experimental Workflow Diagram
The following diagram outlines the logical flow from compound sourcing to validation, ensuring

a "Go/No-Go" decision matrix at each step.
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Figure 2: Strategic workflow for validating the bioactivity of CAS 58827-68-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

